Ramipril Benzyl Ester

描述

Ramipril is a long-acting angiotensin-converting enzyme (ACE) inhibitor, predominantly used for the treatment of hypertension and congestive heart failure. It is a prodrug that is hydrolyzed after absorption to its active metabolite, ramiprilat, which inhibits ACE, leading to a reduction in angiotensin II levels and a consequent decrease in blood pressure. This molecule's significance in clinical applications is underscored by its role in improving cardiovascular outcomes across various patient populations, including those at high risk for cardiovascular events but without heart failure or left ventricular dysfunction (Yusuf et al., 2000).

Synthesis Analysis

The synthesis of ramipril involves an efficient and cost-effective process utilizing environmentally benign methods for the esterification of racemic 2-aza-bicyclo[3.3.0]octane-3-carboxylic acid hydrochloride using boric acid as a catalyst. This process includes a robust resolution process employing inexpensive and recyclable L-(+)-mandelic acid as key steps (Malakondaiah et al., 2008).

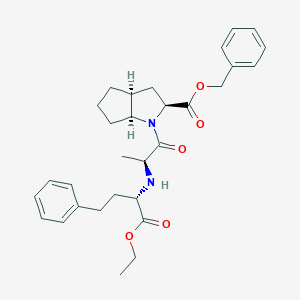

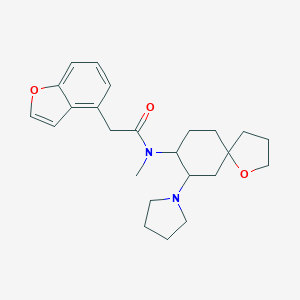

Molecular Structure Analysis

The molecular structure of ramipril, particularly its conformations in solution, has been extensively studied through NMR, revealing its cis and trans forms. These studies provide insights into the specific biological activity and long-lasting effectiveness of ramipril, with the cis conformation being postulated as preferable for biological activity (Sakamoto et al., 1991).

Chemical Reactions and Properties

Ramipril's ester group requires cleavage to form the active diacid metabolite, ramiprilat, which is central to its mechanism of action. This conversion underscores the importance of esterases in ramipril's metabolism and highlights the drug's chemical reactivity, particularly its interaction with human esterases like carboxylesterases which play a crucial role in the hydrolysis of ramipril to ramiprilat (Meyer et al., 2015).

Physical Properties Analysis

Ramipril's stability in various formulations, including nanoemulsions, solid lipid nanoparticles, and other pharmaceutical forms, has been a focus of research to enhance its bioavailability and reduce degradation. Studies have shown that maintaining ramipril in a lipophilic environment can increase its stability, highlighting the significance of the drug's physical properties in its formulation and storage (Shafiq et al., 2008).

Chemical Properties Analysis

The chemical interactions of ramipril with proteins, such as its binding to bovine serum albumin (BSA), have been investigated using various spectroscopy methods. These studies provide insights into the drug's pharmacokinetics and pharmacodynamics by elucidating how ramipril interacts with transport proteins, influencing its distribution and efficacy (Shi et al., 2016).

科学研究应用

Potential Inhibitory Drug Against COVID-19 : Ramipril benzyl ester, along with other compounds, has shown potential as an effective inhibitory drug against COVID-19 (Singh & Florez, 2020).

Synthesis and Purity for Pharmaceutical Products : Ramipril methyl ester, closely related to ramipril benzyl ester, has been synthesized with high purity and used to assess impurities in ramipril pharmaceutical products (Nguyen et al., 2022).

Impact on Diabetes Incidence and Regression to Normoglycemia : Ramipril does not significantly reduce the incidence of diabetes but increases regression to normoglycemia in individuals with impaired fasting glucose levels or impaired glucose tolerance (Bosch et al., 2006).

Cardiovascular Risk Reduction : It has been found to reduce cardiovascular risk by 22%, which is three times greater than predicted from blood-pressure-related risk estimates (Sleight et al., 2001).

Vasculoprotective and Renoprotective Effect in Diabetes : Ramipril effectively lowers the risk of cardiovascular events and overt nephropathy in people with diabetes, providing a vasculoprotective and renoprotective effect (Investigators & Wolffenbuttel, 2000).

Effective Treatment for Hypertension and Heart Failure : Ramipril is effective in lowering blood pressure in patients with mild to moderate essential hypertension and reduces heart failure risk after acute myocardial infarction (Frampton & Peters, 1995).

Alternative ACE Inhibitor for Treating Hypertension and Heart Failure : Ramipril is a useful alternative ACE inhibitor for treating hypertension and congestive heart failure, with comparable efficacy to other ACE inhibitors (Todd & Benfield, 1990).

Improvement in Endothelial Function and Reduction in Inflammation : Ramipril improves endothelial function and reduces inflammation in young normotensive individuals with successfully repaired coarctation of the aorta, without affecting blood pressure levels (Brili et al., 2008).

Treatment for Various Grades of Hypertension and Heart Failure : It effectively treats all grades of hypertension and heart failure when taken once daily, with no serious idiosyncratic adverse reactions reported (Ball & Robertson, 1987).

Reduced Risk of End-Stage Renal Failure in Chronic Nephropathy : Long-term treatment with ramipril in chronic nephropathy patients reduces GFR decline and the risk of end-stage renal failure, with a 33% improvement in GFR compared to placebo (Ruggenenti et al., 1998).

安全和危害

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The future directions of Ramipril Benzyl Ester research could involve further improvements in the synthetic protocol, particularly by activating compound as the halogenide . Also, the development of new drugs containing nitrogen heterocycles, like Ramipril Benzyl Ester, is a promising area of research .

属性

IUPAC Name |

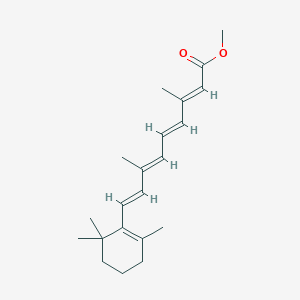

benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMFAJWBVYHGL-SJSXQSQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435838 | |

| Record name | Ramipril Benzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ramipril Benzyl Ester | |

CAS RN |

87269-88-3 | |

| Record name | Ramipril benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramipril Benzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)

![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)